2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione
Overview
Description
2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that belongs to the class of oxazine derivatives This compound is characterized by a fused ring system containing both pyridine and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazine ring.
Another method involves the use of Mannich reaction, where a phenol, a primary amine, and an aldehyde are used as starting materials. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired oxazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalysts, microwave irradiation, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted oxazine derivatives.
Scientific Research Applications
2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity and stability make it an ideal building block for constructing diverse molecular architectures.
Materials Science: The compound’s electronic properties have been explored for potential applications in organic electronics and optoelectronic devices. Its ability to form stable films and coatings makes it suitable for use in sensors and other electronic components.
Mechanism of Action
The mechanism of action of 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, thereby disrupting cell signaling pathways and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar fused ring system but differs in the position and type of heteroatoms.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with a different ring fusion pattern.
Uniqueness
2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione is unique due to its specific ring fusion and the presence of both pyridine and oxazine rings. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
1H-pyrido[4,3-d][1,3]oxazine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-6-4-3-8-2-1-5(4)9-7(11)12-6/h1-3H,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFCQGFUJLIOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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